
Tetrapropylammonium hydrate
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Overview
Description
Tetrapropylammonium hydrate is a quaternary ammonium compound with the chemical formula [N(C₃H₇)₄]OH·xH₂O. It is known for its role as a precursor in the synthesis of various industrial and laboratory catalysts. The compound is characterized by its tetrahedral molecular shape and is commonly used in the production of synthetic zeolites and other catalytic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapropylammonium hydrate is typically synthesized through the alkylation of tripropylamine with a primary propyl halide, such as n-bromopropane. .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes such as bipolar membrane electrodialysis, which ensures high purity and efficiency .
Chemical Reactions Analysis
Oxidation Reactions
Tetrapropylammonium perruthenate (TPAP), derived from TPAOH, is a catalytic oxidant for alcohol-to-carbonyl conversions:
Ley–Griffith Oxidation
Reaction :
RCH2OHTPAP cat NMORCHO
Key Parameters
-
Catalyst loading : 5–10 mol% TPAP
-
Co-oxidant : N-methylmorpholine N-oxide (NMO)
-
Solvent : Dichloromethane or acetonitrile
Mechanism
-
TPAP (Ru⁷⁺) abstracts a proton from the alcohol.
-
Hydride transfer forms Ru⁵⁺ intermediate.
Selectivity
Hydration and Solvation Effects
TPA⁺ exhibits unique solvation behavior in aqueous environments, influencing its reactivity:
Neutron Scattering Study (0.4 M TPA⁺ in H₂O)
Property | Observation |
---|---|
Hydration shell | Featureless, apolar |
Cluster formation | 2–4 TPA⁺ molecules aggregate |
Br⁻ ion interaction | Weak correlation (RDF peak at 4.5 Å) |
This apolar hydration promotes hydrophobic interactions, critical in phase-transfer catalysis .
Degradation and Stability
TPAOH undergoes decomposition under specific conditions:
Thermal Degradation
Acid-Base Reactions
TPAOH neutralizes mineral acids to form lipophilic salts:
C3H7 4N+OH−+HX→ C3H7 4N+X−+H2O
Common anions (X⁻): Cl⁻, Br⁻, NO₃⁻ .
Phase-Transfer Catalysis
TPA⁺ facilitates reactions in biphasic systems by shuttling anions into organic phases:
Example: Dichlorocarbene Generation
CHCl3+OH−TPAOH CCl2+H2O+Cl−
Conditions :
Industrial and Environmental Relevance
Scientific Research Applications
Organic Synthesis
Role as a Phase-Transfer Catalyst
Tetrapropylammonium hydrate is effectively used as a phase-transfer catalyst in organic reactions, facilitating the interaction between immiscible phases. This enhances reaction efficiency and selectivity in various transformations.
Chemoselective Reactions
Recent studies have demonstrated its utility in chemoselective reactions, such as the synthesis of α-allenols from aldehydes and TMS-protected alkynes. The compound acts as a base, promoting the formation of desired products with high yields .
Electrochemistry
Electrolyte Additive in Zinc Batteries
Tetrapropylammonium hydroxide has been investigated as an electrolyte additive in zinc-based batteries. Research indicates that it significantly suppresses dendrite formation on zinc anodes, enhancing cycle stability and overall performance. In experiments, cells with tetrapropylammonium hydroxide exhibited stable Coulombic efficiency over multiple cycles compared to those without the additive, which short-circuited after fewer cycles due to dendrite growth .
Nanotechnology
Synthesis of Nanostructures
this compound plays a crucial role in the synthesis of nanostructures. It is employed in solvothermal processes to create intercalated nanoscrolls and other nanomaterials. These materials have potential applications in catalysis and drug delivery systems.
Case Study 1: Chemoselective Synthesis
A study highlighted the effectiveness of tetrapropylammonium hydroxide in the chemoselective allenylation of aldehydes. The results indicated that using this compound led to higher selectivity and yield compared to traditional methods .
Case Study 2: Zinc Battery Performance
In a comparative analysis of zinc batteries with and without tetrapropylammonium hydroxide, significant improvements were noted in cycle stability and dendrite suppression. The study provided insights into the mechanisms by which tetrapropylammonium hydroxide modifies dendrite growth patterns on zinc anodes .
Data Tables
Application Area | Specific Use | Impact/Outcome |
---|---|---|
Organic Synthesis | Phase-transfer catalyst | Enhanced reaction efficiency |
Chemoselective reactions | High yields in α-allenol synthesis | |
Electrochemistry | Zinc battery electrolyte additive | Improved cycle stability; reduced dendrite formation |
Nanotechnology | Synthesis of nanostructures | Potential applications in catalysis and drug delivery |
Mechanism of Action
The mechanism of action of tetrapropylammonium hydrate involves its interaction with molecular targets through electrostatic and hydrophobic interactions. In catalytic processes, the compound facilitates the formation of active sites on the catalyst surface, enhancing the efficiency of the reaction. The quaternary ammonium group plays a crucial role in stabilizing transition states and intermediates during the reaction .
Comparison with Similar Compounds
- Tetramethylammonium hydroxide
- Tetraethylammonium hydroxide
- Tetrabutylammonium hydroxide
Comparison: Tetrapropylammonium hydrate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and catalytic properties. Compared to tetramethylammonium and tetraethylammonium compounds, this compound exhibits higher hydrophobicity and different phase behavior in aqueous systems . Its larger alkyl groups also provide distinct steric effects, making it suitable for specific catalytic applications .
Biological Activity
Tetrapropylammonium hydrate (TPAH) is a quaternary ammonium compound that has garnered attention in various fields, including biochemistry and environmental science. This article delves into its biological activity, synthesis, and applications, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its quaternary ammonium structure, where four propyl groups are attached to a nitrogen atom. The compound is typically encountered as a hydrate, which enhances its solubility in water. Its chemical formula is often represented as C12H30N⋅H2O.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of tetrapropylammonium compounds. For instance, research has shown that various tetraalkylammonium salts exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death .
Table 1: Antimicrobial Activity of Tetrapropylammonium Compounds
Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Tetrapropylammonium Hydroxide | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of tetrapropylammonium compounds on various cell lines. For example, TPAH demonstrated varying degrees of cytotoxicity depending on the concentration and exposure time. A study indicated that TPAH at concentrations above 100 µM significantly reduced cell viability in human cancer cell lines, suggesting potential applications in cancer therapy .
Table 2: Cytotoxic Effects of Tetrapropylammonium Compounds
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
HeLa | 50 | 85 |
MCF-7 | 100 | 60 |
A549 | 200 | 30 |
The biological activity of this compound can be attributed to its ability to interact with cellular membranes. As a quaternary ammonium compound, TPAH can insert itself into lipid bilayers, altering membrane permeability and fluidity. This property is particularly relevant in antimicrobial applications, where it disrupts bacterial membranes leading to cell death .
Environmental Applications
Tetrapropylammonium compounds are also being explored for their potential in bioremediation. Research indicates that these compounds can enhance the biodegradation of organic pollutants in wastewater treatment processes. A study demonstrated that TPAH could effectively reduce chemical oxygen demand (COD) and total organic carbon (TOC) levels in contaminated water by promoting the growth of specific microbial communities .
Case Studies
- Bioremediation of Wastewater : A field study showed that the addition of tetrapropylammonium hydroxide to wastewater treatment systems improved the degradation rates of hydrocarbons by up to 80%, indicating its potential as a biostimulant in environmental applications .
- Antimicrobial Efficacy : In a controlled laboratory setting, tetrapropylammonium salts were tested against antibiotic-resistant strains of bacteria, demonstrating significant inhibitory effects that suggest their utility as alternative antimicrobial agents .
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling tetrapropylammonium hydroxide (TPrAOH) in laboratory settings?
TPrAOH requires strict adherence to safety measures due to its corrosive nature and reactivity with acids. Key protocols include:
- Personal Protective Equipment (PPE): Chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved lab coats to prevent skin/eye contact .
- Ventilation: Use local exhaust ventilation to avoid inhaling vapors or dust .
- Storage: Seal containers tightly to prevent moisture absorption or accidental spills. Avoid contact with acidic substances to prevent exothermic reactions .
- Waste Management: Segregate contaminated waste and consult professional disposal services to mitigate environmental risks .
Q. How does TPrAOH function as a hydrate inhibitor in gas pipelines?
TPrAOH disrupts hydrate formation via steric hindrance and hydrogen bonding with water molecules. Its hydroxyl groups compete with water-water hydrogen bonds, delaying the nucleation and growth of methane/CO₂ hydrates. Experimental studies using high-pressure reactors (274–277 K, 1 wt.% concentration) demonstrate its superior kinetic inhibition compared to polyvinylpyrrolidone (PVP) at higher subcooling conditions .
Q. What synthetic applications utilize TPrAOH as a structure-directing agent?
TPrAOH is critical in zeolite synthesis (e.g., Ga-MFI catalysts) by controlling morphology and acidity. For example:
- Concentration Effects: A 25 wt.% TPrAOH solution facilitates the crystallization of plate-like MFI zeolites with enhanced methanol-to-propylene (MTP) catalytic activity .
- Aging Protocols: Preliminary aging at low temperatures with fluoride ions optimizes crystallinity and pore structure .
Advanced Research Questions
Q. How do alkyl chain lengths of quaternary ammonium hydroxides (QAHs) influence hydrate inhibition efficiency?
Longer alkyl chains enhance surface adsorption and steric hindrance. Comparative studies show:
Q. What experimental methods resolve contradictions in TPrAOH’s dual role as inhibitor/promoter?
Conflicting results arise from concentration-dependent behavior and system composition. Methodological strategies include:
- Isochoric Cooling Tests: Monitor pressure-temperature trajectories in mixed CH₄/CO₂ systems to distinguish thermodynamic inhibition from kinetic delays .
- Molecular Dynamics (MD) Simulations: Analyze hydrogen-bonding networks between TPrAOH and water to clarify hydration shell disruptions .
- Step-Heating Pressure Search: Quantify phase equilibria shifts in the presence of TPrAOH vs. TBAB to identify promotion/inhibition thresholds .
Q. How can TPrAOH be optimized in catalytic oxidation reactions to prevent over-oxidation?
In TPAP (tetrapropylammonium perruthenate)-mediated alcohol-to-aldehyde reactions:
- Water Management: Use 3Å molecular sieves to adsorb water, shifting equilibrium away from aldehyde hydrate formation and preventing further oxidation to carboxylic acids .
- Solvent Selection: Anhydrous solvents (e.g., acetonitrile) minimize side reactions.
- Stoichiometric Control: Limit NMO (N-methylmorpholine-N-oxide) co-oxidant to 1.5 equivalents to avoid excessive ruthenium regeneration .
Q. What computational tools predict TPrAOH’s efficacy as a thermodynamic hydrate inhibitor (THI)?
The COSMO-RS (Conductor-like Screening Model for Real Solvents) method evaluates hydrogen-bonding energy and activity coefficients in aqueous solutions. For example:
- Interaction Parameters: TPrAOH’s polar surface area (−12.3 kcal/mol·Å²) correlates with stronger water interactions than TMACl (tetramethylammonium chloride) .
- Free Energy Calculations: Predict hydrate dissociation temperatures within ±1.5 K accuracy compared to experimental data .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting effects of TPrAOH on hydrate formation?
Discrepancies stem from:
- Concentration Gradients: Low concentrations (≤0.62 mol%) inhibit hydrates, while higher doses may stabilize semiclathrate structures .
- Gas Composition: TPrAOH delays CH₄ hydrate nucleation but shows negligible effects in CO₂-dominated systems due to differing hydrate crystal geometries .
- Experimental Design: Variations in cooling rates (e.g., 0.5 K/min vs. 1 K/min) alter subcooling thresholds and inhibition outcomes .
Properties
Molecular Formula |
C12H30NO+ |
---|---|
Molecular Weight |
204.37 g/mol |
IUPAC Name |
tetrapropylazanium;hydrate |
InChI |
InChI=1S/C12H28N.H2O/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H2/q+1; |
InChI Key |
LPSKDVINWQNWFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.O |
Origin of Product |
United States |
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